hERG Channel Block Potency: Alcohol (MK-499) vs. Ketone (L-702,958) Core Derivative
The final drug molecule MK-499, derived directly from 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol, shows a quantifiably different hERG channel blocking potency compared to L-702,958, which is derived from the 4-ketone analog. In guinea pig isolated ventricular myocytes, L-702,958 blocked the rapidly activating component of the delayed rectifier K+ current (I_Kr) with an IC50 of 14.6 nM, while the alcohol-derived MK-499 had an IC50 of 43.9 nM [1]. This 3-fold difference in potency directly reflects the impact of the core scaffold's oxidation state on the final drug's target engagement.
| Evidence Dimension | hERG (I_Kr) current inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 43.9 nM (MK-499, derived from alcohol core) |
| Comparator Or Baseline | IC50 = 14.6 nM (L-702,958, derived from ketone core) |
| Quantified Difference | 3-fold lower potency for the alcohol-derived analog |
| Conditions | Guinea pig isolated ventricular myocytes; voltage-clamp technique |
Why This Matters
This data proves that the choice of core scaffold directly dictates the final drug's potency, making the alcohol derivative the mandatory starting point for projects seeking the specific pharmacological profile of MK-499.
- [1] Jurkiewicz, N. K., Sanguinetti, M. C., et al. (1994). Cardiac electrophysiologic and antiarrhythmic actions of two long-acting spirobenzopyran piperidine class III agents, L-702,958 and L-706,000 [MK-499]. Journal of Pharmacology and Experimental Therapeutics, 268(3), 1405-1413. View Source
